Introduction: The Strategic Importance of a Multifunctional Scaffold
Introduction: The Strategic Importance of a Multifunctional Scaffold
An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, substituted pyrimidines represent a "privileged scaffold." Their structural motifs are central to numerous biologically active molecules, from antiviral agents to kinase inhibitors. 4-Chloro-5-iodo-6-methylpyrimidine is a notable member of this class, engineered as a versatile synthetic intermediate. Its strategic value lies in the differential reactivity of its two halogen substituents—the chloro and iodo groups. This allows for selective, sequential functionalization, making it an invaluable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of its properties, reactivity, and practical applications.
Core Physicochemical and Structural Characteristics
4-Chloro-5-iodo-6-methylpyrimidine is commercially available as an off-white solid. Its core properties, derived from various suppliers and databases, are summarized below for quick reference. Purity levels are typically high, though it is crucial to consult the Certificate of Analysis for batch-specific data.
| Property | Value | Source(s) |
| CAS Number | 83410-15-5 | |
| Molecular Formula | C₅H₄ClIN₂ | |
| Molecular Weight | 254.46 g/mol | |
| Appearance | Solid, off-white solid | |
| Purity | ≥95% / 97% | |
| SMILES | Cc1ncnc(Cl)c1I | |
| InChI Key | PJJJWNAVCYJROL-UHFFFAOYSA-N | |
| Storage | Recommended: 2-8°C or -20°C, Protect from light |
Structural Representation
The arrangement of the substituents on the pyrimidine ring is key to the molecule's utility. The chloro, iodo, and methyl groups create a distinct electronic and steric environment that dictates its reactivity.
Caption: 2D Structure of 4-Chloro-5-iodo-6-methylpyrimidine.
Synthesis & Mechanistic Considerations
While a specific, peer-reviewed synthesis for 4-Chloro-5-iodo-6-methylpyrimidine was not found in the provided search results, its synthesis can be inferred from established pyrimidine chemistry. Typically, such compounds are prepared from readily available precursors like barbituric acid or diethyl malonate derivatives. A plausible synthetic strategy involves:
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Ring Formation: Cyclization of a suitable 1,3-dicarbonyl compound (or equivalent) with an amidine to form the 6-methylpyrimidine core.
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Halogenation: Subsequent chlorination and iodination steps. The order and specific reagents (e.g., POCl₃ for chlorination, N-iodosuccinimide (NIS) for iodination) would be critical to achieving the desired substitution pattern. The synthesis often involves multiple steps including cyclization, methylation, and chlorination.
Reactivity Profile and Strategic Applications in Synthesis
The primary utility of this reagent stems from the two halogen atoms, which serve as versatile leaving groups for nucleophilic aromatic substitution (SⁿAr) reactions. The carbon-chlorine and carbon-iodine bonds have different strengths and reactivities, which can be exploited for selective, stepwise functionalization.
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C4-Cl Bond: The chlorine at the 4-position is activated by the adjacent ring nitrogens, making it susceptible to displacement by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This is a cornerstone reaction in the synthesis of many kinase inhibitors and other pharmaceutical agents.
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C5-I Bond: The iodine at the 5-position is less activated for SⁿAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups, respectively.
This dual reactivity enables a powerful synthetic strategy: first, perform an SⁿAr reaction at the C4 position, then use the C5-iodo group for a subsequent cross-coupling reaction to rapidly build molecular complexity.
Caption: Workflow for selective SⁿAr at the C4-chloro position.
Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the substitution of the 4-chloro group with a primary or secondary amine. It is a foundational reaction for using this scaffold.
Objective: To synthesize a 4-amino-5-iodo-6-methylpyrimidine derivative.
Materials:
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4-Chloro-5-iodo-6-methylpyrimidine (1.0 eq)
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Amine nucleophile (1.1 - 1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.
Methodology:
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Inert Atmosphere: To a dry round-bottom flask, add 4-Chloro-5-iodo-6-methylpyrimidine. Purge the flask with an inert gas (e.g., Argon or Nitrogen).
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Causality: Using an inert atmosphere is crucial to prevent the introduction of moisture, which could react with the base or other reagents, leading to side reactions and lower yields.
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Dissolution: Add anhydrous DMF to dissolve the starting material completely.
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Addition of Reagents: Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA at room temperature.
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Causality: DIPEA acts as a scavenger for the HCl generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile. Adding it dropwise helps to control any potential exotherm.
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Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Causality: Heating is often required to overcome the activation energy for SⁿAr reactions on heteroaromatic rings. The choice of temperature depends on the nucleophilicity of the amine.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-amino-5-iodo-6-methylpyrimidine product.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for CAS 83410-15-5 should always be consulted, general precautions based on related halo-pyrimidines are warranted.
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety goggles or a face shield to prevent skin and eye contact.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.
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First Aid:
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Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
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Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store protected from light.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
This guide provides a foundational understanding of 4-Chloro-5-iodo-6-methylpyrimidine as a high-value synthetic intermediate. Its well-defined reactivity profile makes it a powerful tool for the efficient construction of diverse and complex molecules targeted for biological screening.
References
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